1-Descarbamoyl-2-carbamoyl Methocarbamol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

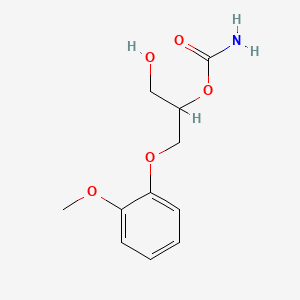

IUPAC Name |

[1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBZNIRQFJMEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CO)OC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677020 |

Source

|

| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-39-8 |

Source

|

| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-ylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-3-(2-METHOXYPHENOXY)PROPAN-2-YLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z4S2X4A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1-Descarbamoyl-2-carbamoyl Methocarbamol" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-Descarbamoyl-2-carbamoyl Methocarbamol

Authored by a Senior Application Scientist

Foreword: The Significance of Isomeric Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the precise chemical structure of a molecule is paramount to its therapeutic efficacy and safety profile. Methocarbamol, a widely used central nervous system depressant and skeletal muscle relaxant, is a prime example of a chiral molecule where isomeric purity is a critical consideration.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, process-related isomer of Methocarbamol: this compound. This compound is more formally known as the β-isomer of Methocarbamol, or [1-hydroxy-3-(2-methoxy phenoxy) propan-2-yl carbamate].[1][4]

The presence of isomers, even in minute quantities, can significantly impact a drug's pharmacological and toxicological properties. Therefore, a thorough understanding of their formation, isolation, and characterization is a fundamental aspect of drug development and quality control. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathways and analytical methodologies pertinent to this specific Methocarbamol isomer.

Section 1: Synthesis of this compound

The synthesis of the β-isomer of Methocarbamol is intrinsically linked to the production of Methocarbamol itself, as it often arises as a process-related impurity.[1][2][4] The most common synthetic route starts from guaifenesin, which possesses two hydroxyl groups that can undergo carbamoylation. The non-regioselective nature of this reaction leads to the formation of both the desired α-isomer (Methocarbamol) and the β-isomer.

Rationale for the Synthetic Approach

The chosen synthetic pathway leverages the readily available starting material, guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol). The core of the synthesis is the introduction of a carbamate functional group onto the propanediol backbone. The use of ammonia in an isopropanol solvent system provides a straightforward method for this transformation. However, the presence of both a primary and a secondary alcohol in guaifenesin presents a challenge for regioselectivity, resulting in a mixture of the two isomeric products.

Detailed Experimental Protocol

The following protocol outlines the synthesis of a mixture containing Methocarbamol and its β-isomer, from which the β-isomer can be subsequently isolated.

Materials:

-

Guaifenesin (99% purity)

-

Isopropanol (anhydrous)

-

Ammonia gas

-

Ethanol (for crystallization)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

In a suitably sized reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 122 g of guaifenesin in 450 ml of isopropanol.

-

Maintain the temperature of the solution between 20°C and 25°C.

-

Bubble ammonia gas through the solution for a period of 4 to 8 hours. The reaction should be monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography or HPLC) to determine the consumption of the starting material.

-

Upon completion of the reaction, the product mixture will contain both Methocarbamol (compound a) and its β-isomer (compound b).[1][2]

-

The bulk of the Methocarbamol can be precipitated as a solid and isolated. Further crystallization from ethanol can be performed to purify the Methocarbamol.[1]

-

The β-isomer will be present in the mother liquor and can be isolated and purified using preparative liquid chromatography.[1][4]

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the hydroxyl groups of guaifenesin on a carbamoylating agent formed in situ. The ammonia gas, in the presence of a suitable catalyst or under the reaction conditions, forms a reactive species that can carbamoylate the alcohol functionalities. Due to the similar reactivity of the primary and secondary hydroxyl groups under these conditions, the reaction is not entirely selective, leading to the formation of both isomers.

Synthetic Workflow Diagram

Sources

A Technical Guide to the Stereospecific Biological Activity of Methocarbamol: Elucidating the Role of the (+)-R-Isomer

An in-depth technical guide by a Senior Application Scientist

Introduction

Methocarbamol is a well-established centrally acting skeletal muscle relaxant, widely prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1][2] Clinically, it is administered as a racemic mixture, containing equal parts of its two non-superimposable mirror-image isomers, or enantiomers: (+)-R-methocarbamol and (-)-S-methocarbamol.[3] In the field of pharmacology, it is a fundamental principle that stereochemistry can profoundly influence biological activity. The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like receptors and enzymes, often leading to significant differences in the pharmacodynamic and pharmacokinetic profiles of its enantiomers.[4][5]

This guide provides an in-depth technical exploration of the biological activity of methocarbamol, moving beyond the general effects of the racemic mixture to dissect the specific contributions of its constituent isomers. We will address the ambiguity surrounding the term "beta-isomer" in this context, present the core pharmacological mechanisms, and detail the pivotal research demonstrating the stereospecific nature of methocarbamol's muscle relaxant effects. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers seeking to validate and expand upon these findings, ensuring a foundation of scientific integrity and reproducibility.

Section 1: The Ambiguous Identity of "Methocarbamol Beta-Isomer"

A critical first step in this technical discussion is to address the nomenclature. The term "beta-isomer" is not a standard or recognized descriptor for the enantiomers of methocarbamol in formal chemical or pharmacological literature. The correct scientific designation for the stereoisomers of methocarbamol are the Cahn-Ingold-Prelog (R/S) system or the optical rotation (+/-) system.

The term "beta-isomer" does appear in relation to two associated, yet distinct, chemical entities:

-

Guaifenesin Beta-Isomer: Guaifenesin, a primary metabolite of methocarbamol, has a positional isomer known as 2-(2-methoxyphenoxy)-1,3-propanediol, which is sometimes referred to as the "guaifenesin beta-isomer".[6][7] This compound is structurally different from methocarbamol and its direct enantiomers.

-

Degradation Isomer: Studies on the degradation of methocarbamol in aqueous solutions have identified the formation of an isomeric compound, 3-(2-methoxyphenoxy)-propanediol 2-carbamate, through hydrolysis.[8]

For the purpose of evaluating the primary biological activity of methocarbamol as a muscle relaxant, the relevant investigation must focus on the distinct pharmacological profiles of its chiral enantiomers: (+)-R-methocarbamol and (-)-S-methocarbamol . This guide will proceed with this scientifically accurate focus.

Section 2: General Pharmacology of Racemic Methocarbamol

While the precise mechanism of action for methocarbamol is not fully elucidated, its effects are understood to be localized to the central nervous system (CNS) rather than through direct action on skeletal muscle fibers or the motor endplate.[1][9][10]

The primary proposed mechanism is the depression of the CNS, specifically through the inhibition of polysynaptic reflex pathways in the spinal cord.[10][11] This interruption of nerve impulse transmission leads to a reduction in skeletal muscle spasms and a state of sedation.[11] More recent evidence also suggests a peripheral component to its action, with studies demonstrating that methocarbamol can inhibit muscle spindle resting discharge, potentially impairing proprioception.[12] Other, less substantiated theories include the inhibition of acetylcholinesterase or a direct blocking effect on muscle sodium channels.[1][9]

Methocarbamol is rapidly absorbed orally and extensively metabolized in the liver, primarily through dealkylation and hydroxylation, into metabolites such as guaifenesin, which are then excreted in the urine.[10][11][13]

Caption: Proposed CNS mechanism of Methocarbamol.

Section 3: Stereospecific Activity of Methocarbamol Enantiomers

The core of understanding methocarbamol's nuanced activity lies in its stereochemistry. While the racemic mixture is clinically effective, research has demonstrated that the two enantiomers are not pharmacologically equivalent.

A pivotal study conducted by Souri, et al. (1999) was the first to characterize and compare the muscle relaxant activity of the individual methocarbamol enantiomers.[3][14] Using a standard animal model, their research provided clear evidence of stereoselectivity.

Key Findings: The study concluded that (+)-R-methocarbamol possesses significantly higher muscle relaxant activity compared to both the racemic mixture and the (-)-S-enantiomer.[3][14] This indicates that the (+)-R isomer is the primary contributor to the therapeutic effect of the drug, making it the eutomer (the more active enantiomer).

| Compound | Relative Muscle Relaxant Activity | Role |

| (+)-R-Methocarbamol | High | Eutomer (More Active) |

| (-)-S-Methocarbamol | Low / Negligible | Distomer (Less Active) |

| Racemic Methocarbamol | Moderate | Mixture |

| Data synthesized from findings reported by Souri, et al. (1999)[3][14] |

Implications for Drug Development: This discovery has significant implications. The development of a single-enantiomer formulation of (+)-R-methocarbamol could offer several potential advantages over the current racemic product:

-

Increased Potency: A therapeutic effect could potentially be achieved at a lower dose.

-

Improved Safety Profile: By eliminating the less active (or potentially inactive) (-)-S isomer, the metabolic load on the patient could be reduced, and the risk of side effects associated specifically with the distomer could be eliminated. This process, known as "chiral switching," is a well-established strategy in pharmaceutical development to optimize drug therapy.[4]

Section 4: Methodologies for Assessing Muscle Relaxant Activity

To ensure self-validating and reproducible results, rigorous experimental protocols are essential. The following methodologies are standard in the preclinical evaluation of muscle relaxant properties.

Protocol 4.1: The Rotarod Test (In Vivo Assessment of Motor Coordination)

This is the benchmark test for evaluating the effects of centrally acting muscle relaxants and was the method used to differentiate the activity of methocarbamol enantiomers.[3][14]

-

Principle & Causality: The test measures a rodent's ability to remain on a rotating rod. A drug that causes muscle relaxation, sedation, or motor incoordination will impair this ability, causing the animal to fall off sooner than an untreated control. This provides a quantifiable measure of CNS depression and its effect on motor function.

-

Methodology:

-

Acclimation & Baseline: Select healthy mice (e.g., Swiss albino) and train them on the rotarod apparatus (e.g., rotating at 15-25 rpm) for several sessions until they can consistently remain on the rod for a predetermined cutoff time (e.g., 180 seconds). This establishes a stable baseline performance.

-

Grouping: Divide the animals into groups (n=6-8 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Diazepam), Racemic Methocarbamol, (+)-R-Methocarbamol, and (-)-S-Methocarbamol.

-

Administration: Administer the respective compounds intraperitoneally (i.p.) at various doses to establish a dose-response curve.

-

Testing: At peak effect time points (e.g., 30, 60, 90 minutes post-injection), place each mouse on the rotating rod and record the latency to fall (in seconds).

-

Data Analysis: Compare the mean latency to fall for each treatment group against the vehicle control using appropriate statistical analysis (e.g., ANOVA). The dose that causes 50% of the animals to fail the test (ED50) can be calculated to compare potency.

-

Caption: Experimental workflow for the Rotarod test.

Protocol 4.2: Ex Vivo Phrenic Nerve-Diaphragm Preparation

-

Principle & Causality: This assay assesses peripherally acting muscle relaxants that affect the neuromuscular junction. While methocarbamol is primarily central, this test can be used to investigate or rule out significant peripheral effects, such as those recently suggested for muscle spindles.[12] The preparation involves isolating the diaphragm muscle with its phrenic nerve intact. Electrical stimulation of the nerve causes muscle contraction, which can be measured. A compound that interferes with neuromuscular transmission will reduce the force of contraction.

-

Methodology:

-

Dissection: A rat or mouse is humanely euthanized, and the phrenic nerve-hemidiaphragm preparation is carefully dissected and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Stimulation: The phrenic nerve is placed across stimulating electrodes. Supramaximal, single-shock stimuli (e.g., 0.5 Hz) are applied to elicit twitch responses from the diaphragm.

-

Measurement: The contractions are recorded using an isometric force-displacement transducer connected to a data acquisition system.

-

Compound Addition: After a stable baseline of twitch responses is established, the test compound (e.g., (+)-R-Methocarbamol) is added to the organ bath in increasing concentrations.

-

Data Analysis: The percentage reduction in twitch height is calculated for each concentration to determine if the compound has a direct effect on neuromuscular transmission.

-

Section 5: Future Directions and Conclusion

The evidence strongly indicates that the biological activity of methocarbamol is stereoselective, with the (+)-R-enantiomer being the more potent muscle relaxant. This foundational insight opens several avenues for future research that could lead to the development of a more refined therapeutic agent.

Recommended Research Trajectories:

-

Receptor Binding Studies: Utilize radioligand binding assays to determine if the R- and S-enantiomers exhibit different affinities for specific CNS receptors (e.g., GABA, glycine, or other neurotransmitter receptors) to pinpoint the molecular basis for their differential activity.

-

Stereospecific Pharmacokinetics: Conduct a full pharmacokinetic profiling of the individual enantiomers to determine if differences in absorption, distribution, metabolism, and excretion (ADME) contribute to the observed pharmacodynamic differences.

-

Enantiomer-Specific Toxicity: Evaluate the safety profiles of the purified (+)-R and (-)-S isomers separately to confirm that the less active (-)-S isomer does not contribute disproportionately to adverse effects.

References

- Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025). YouTube.

- GoodRx. (2024). How Does Methocarbamol Work? All About Its Mechanism of Action. GoodRx.

- Wikipedia. (n.d.). Methocarbamol - Wikipedia. Wikipedia.

- Patsnap. (2024). What is the mechanism of Methocarbamol? Patsnap Synapse.

- Souri, E., Sharifzadeh, M., Farsam, H., & Gharavi, N. (1999). Muscle relaxant activity of methocarbamol enantiomers in mice. Journal of Pharmacy and Pharmacology, 51(7), 853-855.

- Cleveland Clinic. (n.d.). Methocarbamol (Robaxin): Muscle Relaxant. Cleveland Clinic.

- Souri, E., Sharifzadeh, M., Farsam, H., & Gharavi, N. (1999). Muscle Relaxant Activity of Methocarbamol Enantiomers in Mice. Journal of Pharmacy and Pharmacology, 51(7), 853-855.

- Duicu, O. M., Muntean, D., Firă-Mladinescu, O., Răducan, A., Mirică, S. N., Şerban, C., ... & Hâncu, M. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 18(4), 299-306.

- Prakash, V. (n.d.). Muscle relaxants. Slideshare.

- American Addiction Centers. (2020). Robaxin (Methocarbamol) Abuse & Addiction: Signs, Symptoms, & Side Effects. American Addiction Centers.

- Drugs.com. (2024). Methocarbamol: Uses, Dosage, Side Effects, Warnings. Drugs.com.

- Duicu, O. M., et al. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics.

- National Center for Biotechnology Information. (n.d.). guaifenesin beta-isomer. PubChem.

- Rebbe, H., et al. (2022). The effect of methocarbamol and mexiletine on murine muscle spindle function. Muscle & Nerve.

- Our-Lady-of-Fatima-University-College-of-Medicine. (2024). Methocarbamol. StatPearls - NCBI Bookshelf.

- LGC Standards. (n.d.). Pharmaceutical Roots: Guaifenesin. LGC Standards.

- Wikipedia. (n.d.). Guaifenesin - Wikipedia. Wikipedia.

- Rumpler, M. J., Colahan, P., & Sams, R. A. (2014). The pharmacokinetics of methocarbamol and guaifenesin after single intravenous and multiple-dose oral administration of methocarbamol in the horse. Journal of veterinary pharmacology and therapeutics, 37(1), 25-34.

- Abu-Izneid, T., Rauf, A., Shah, S. U. A., Wadood, A., Abdelhady, M. I. S., Nathalie, P., ... & Patel, S. (2020). In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species. BioMed Research International, 2020.

- Rumpler, M. J., Colahan, P., & Sams, R. A. (2013). The pharmacokinetics of methocarbamol and guaifenesin after single intravenous and multiple-dose oral administration of methocarbamol in the horse. Journal of veterinary pharmacology and therapeutics.

- Naidu, S. V., & Rani, V. (2019). A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. International Journal of Basic & Clinical Pharmacology, 8(6), 1234.

- Granules India. (n.d.). Methocarbamol USP. Granules India.

- Drugs.com. (n.d.). Guaifenesin vs Methocarbamol Comparison. Drugs.com.

- PharmaCompass.com. (n.d.). Guaifenesin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Singh, J., et al. (2021). Skeletal muscle relaxant activity of different formulation of span 60 niosomes. Journal of Drug Delivery and Therapeutics, 11(6-S), 11-15.

- National Center for Biotechnology Information. (n.d.). Methocarbamol. PubChem.

- Vila, O. F., et al. (2020). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery, 15(3), 307-317.

- Human Metabolome Database. (n.d.). Showing metabocard for Guaifenesin (HMDB0004998). HMDB.

- precisionFDA. (n.d.). GUAIFENESIN .BETA.-ISOMER. precisionFDA.

- Our-Lady-of-Fatima-University-College-of-Medicine. (2024). Methocarbamol. PubMed.

- Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 219-224.

- Call, J. A., & Lowe, D. A. (2011). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. In Skeletal Muscle Regeneration in the Mouse (pp. 209-226). Humana Press.

- Agarwal, A., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in cell biology.

- Unknown. (n.d.). stereochemistry and biological activity of drugs. SlideShare.

- Kumar, R., Hassan, M., & Pahuja, K. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate.

- Parissi-Poulou, M., & Tsantili-Kakoulidou, A. (1991). Methocarbamol degradation in aqueous solution. International journal of pharmaceutics, 75(2-3), 239-244.

Sources

- 1. Methocarbamol - Wikipedia [en.wikipedia.org]

- 2. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. guaifenesin beta-isomer | C10H14O4 | CID 84154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Methocarbamol degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methocarbamol Mechanism of Action: How Methocarbamol Works - GoodRx [goodrx.com]

- 10. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The effect of methocarbamol and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rmtcnet.com [rmtcnet.com]

- 14. Muscle relaxant activity of methocarbamol enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 1-Descarbamoyl-2-carbamoyl Methocarbamol as a Pharmaceutical Reference Standard

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Abstract

In the landscape of pharmaceutical quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities and degradation products must be meticulously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of 1-Descarbamoyl-2-carbamoyl Methocarbamol, a critical process-related impurity of the skeletal muscle relaxant, Methocarbamol. We will delve into its origin, synthesis, and characterization, culminating in a detailed protocol for its qualification as a certified reference standard. Furthermore, this guide presents a validated analytical methodology for the utilization of this reference standard in the routine quality control of Methocarbamol, ensuring compliance with stringent regulatory requirements.

Introduction: The Imperative of Impurity Profiling in Methocarbamol

Methocarbamol, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, is a widely prescribed central nervous system depressant used to alleviate musculoskeletal pain and spasms.[1] Its synthesis, typically originating from guaifenesin, is a multi-step process where the potential for the formation of structurally similar impurities is significant. One such critical impurity is the positional isomer, this compound, scientifically named [1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate.[2] This compound is also recognized by the United States Pharmacopeia (USP) as "Methocarbamol isomer".[2]

The presence of this isomer, even in minute quantities, can have implications for the drug's safety and efficacy profile. Therefore, its accurate detection and quantification are non-negotiable aspects of quality control. This necessitates the availability of a highly pure and well-characterized reference standard of the impurity itself.[3][4] This guide serves as a comprehensive resource for the scientific community, outlining the journey from understanding the impurity to establishing it as a reliable analytical tool.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its role as a reference standard.

| Property | Value | Source |

| Chemical Name | [1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate | [2] |

| Synonyms | This compound, Methocarbamol isomer [USP], β-isomer of Methocarbamol | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₅ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from Methocarbamol properties |

The structural identity of this compound has been unequivocally confirmed through advanced spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR analyses provide the definitive structural fingerprint of the molecule, allowing for the unambiguous assignment of all protons and carbons. Key differentiating signals when compared to Methocarbamol are observed in the chemical shifts of the protons on the propanediol backbone, arising from the different positions of the carbamate and hydroxyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and molecular weight of the impurity. The fragmentation pattern observed in MS/MS studies provides further corroboration of the assigned structure.[5]

Genesis and Synthesis of the Reference Material

This compound emerges as a process-related impurity during the synthesis of Methocarbamol from guaifenesin.[1] The carbamoylation step, intended to react with the primary alcohol of the diol intermediate, can also occur, to a lesser extent, at the secondary alcohol, leading to the formation of this positional isomer.

For the purpose of generating a reference standard, a targeted synthesis is preferable to isolation from bulk API, as it allows for greater control over the purity of the final compound.

Diagram: Synthetic Pathway Overview

Caption: Formation of Methocarbamol and its isomer impurity.

Protocol 3.1: Laboratory-Scale Synthesis

This protocol outlines a potential synthetic route for obtaining this compound.

Materials:

-

3-(2-methoxyphenoxy)-1,2-propanediol (Guaifenesin)

-

Protecting group reagent (e.g., tert-Butyldimethylsilyl chloride)

-

Carbamoylating agent (e.g., Sodium cyanate in the presence of an acid)

-

Deprotection reagent (e.g., Tetrabutylammonium fluoride)

-

Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Purification media (e.g., Silica gel for column chromatography)

Procedure:

-

Selective Protection: Selectively protect the primary hydroxyl group of Guaifenesin using a suitable protecting group. This sterically hinders reaction at this site.

-

Carbamoylation: React the protected Guaifenesin with a carbamoylating agent to introduce the carbamate moiety at the secondary hydroxyl group.

-

Deprotection: Remove the protecting group from the primary hydroxyl group to yield the desired this compound.

-

Purification: Purify the crude product using column chromatography on silica gel to achieve the high purity required for a reference standard.

-

Characterization: Confirm the identity and purity of the synthesized material using NMR, MS, and HPLC.

Qualification of this compound as a Reference Standard

The qualification of a new reference standard is a rigorous process designed to ensure its identity, purity, and stability.[6] The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[7]

Diagram: Reference Standard Qualification Workflow

Caption: Workflow for qualifying a new reference standard.

Protocol 4.1: Reference Standard Qualification

Objective: To comprehensively characterize and assign a purity value to a batch of this compound for its use as a reference standard.

| Test | Method | Acceptance Criteria |

| Identity | ||

| Infrared (IR) Spectroscopy | Comparison of the spectrum with a well-characterized batch or theoretical spectrum. | The spectrum should be concordant with the structure of this compound. |

| UV-Vis Spectroscopy | Determination of λmax in a suitable solvent. | The absorption maximum should be consistent with the chromophore present in the molecule. |

| Purity | ||

| High-Performance Liquid Chromatography (HPLC) | Area normalization method. | Purity ≥ 99.5% (on the anhydrous and solvent-free basis). No single impurity > 0.15%. |

| Quantitative NMR (qNMR) | Comparison of the integral of a specific proton signal of the analyte with that of a certified internal standard. | Purity value should be in agreement with the HPLC purity determination. |

| Volatiles | ||

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | Gas Chromatography (GC) with headspace sampling. | To meet the requirements of ICH Q3C for any identified solvents. |

| Inorganic Impurities | ||

| Residue on Ignition | USP <281> | ≤ 0.1% |

Purity Assignment: The final purity of the reference standard is calculated using the mass balance approach: Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Residue on Ignition) - (% Other Organic Impurities)

A Certificate of Analysis (CoA) must be generated, detailing all test results, the assigned purity, storage conditions, and re-test date.

Analytical Application: Quantifying the Impurity in Methocarbamol

Once qualified, the this compound reference standard can be used for the accurate quantification of this impurity in batches of Methocarbamol API and finished drug products.

Protocol 5.1: HPLC-UV Method for Impurity Quantification

Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of this compound in Methocarbamol samples.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient of methanol and a phosphate buffer (pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 274 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare working standards by serial dilution to bracket the expected impurity concentration.

-

Sample Solution: Accurately weigh and dissolve the Methocarbamol sample in the mobile phase to a known concentration.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[1]

Quantification: The concentration of this compound in the Methocarbamol sample is determined by comparing the peak area of the impurity in the sample chromatogram to the calibration curve generated from the reference standard solutions.

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Science

The establishment of a well-characterized reference standard for this compound is a critical step in ensuring the quality and safety of Methocarbamol drug products. This technical guide has provided a comprehensive overview of the origin, synthesis, and characterization of this key process-related impurity. By following the detailed protocols for reference standard qualification and analytical method implementation, pharmaceutical scientists and researchers can confidently and accurately monitor and control this impurity, thereby upholding the highest standards of pharmaceutical quality and regulatory compliance.

References

-

Nemala, A. R., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science, 10(5), 010-015. Available from: [Link]

-

International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

PubChem. (n.d.). Methocarbamol. National Center for Biotechnology Information. Retrieved from: [Link]

-

International Council for Harmonisation. (2006). Q3A(R2) Impurities in New Drug Substances. Available from: [Link]

-

PubChem. (n.d.). [1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate. National Center for Biotechnology Information. Retrieved from: [Link]

- Patel, N. P., & Hinge, M. (2016). Development and validation of RP-HPLC method for simultaneous determination of Methocarbamol and Diclofenac sodium in Injection dosage form. World Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1833-1842.

-

Mansour, A. M., & Shehab, O. R. (2014). Trapping of muscle relaxant methocarbamol degradation product by complexation with copper(II) ion: spectroscopic and quantum chemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 263-271. Available from: [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Available from: [Link]

-

Nemala, A. R., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. ResearchGate. Available from: [Link]

-

Bassuoni, Y. F., et al. (2025). Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation. Scientific Reports, 15(1), 1-13. Available from: [Link]

-

International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). Available from: [Link]

- Boehringer Ingelheim GmbH. (1989). Process for the manufacture of methocarbamol. GB2216520A. Google Patents.

- Malz, F., & Jancke, H. (2005). Validation of analytical methods for quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

-

Rathore, A. S., & Mhatre, R. (Eds.). (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Available from: [Link]

-

CASSS. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. Available from: [Link]

-

U.S. Environmental Protection Agency. (1995). Method 8318: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available from: [Link]

-

U.S. Pharmacopeia. (2021). Stimuli to the Revision Process: Quantitative NMR (qNMR). Available from: [Link]

-

Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link]

-

World Health Organization. (2007). Annex 3, General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. Available from: [Link]

-

Lejan Team. (2023). Impurities in New Drug Substances Q3A(R2). Available from: [Link]

-

Farsam, H., et al. (1999). A new HPLC technique for the separation of methocarbamol enantiomers. Journal of Pharmacy and Pharmacology, 51(7), 873-875. Available from: [Link]

-

BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Available from: [Link]

-

Therapeutic Goods Administration (TGA), Australia. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances. Available from: [Link]

-

protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

-

International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

-

YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Available from: [Link]

Sources

An In-Depth Technical Guide to the In-Vitro Metabolism of 1-Descarbamoyl-2-carbamoyl Methocarbamol

Abstract

This technical guide provides a comprehensive framework for investigating the in-vitro metabolism of the novel methocarbamol analogue, "1-Descarbamoyl-2-carbamoyl Methocarbamol." As no empirical data for this specific compound exists, this document synthesizes established principles of drug metabolism with the known biotransformation pathways of its parent compound, methocarbamol. We will explore predicted metabolic routes, detail robust experimental protocols using human liver microsomes (HLM), and present a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Metabolic Landscape of Methocarbamol

Methocarbamol, a centrally acting skeletal muscle relaxant, undergoes extensive hepatic metabolism.[1][2] Understanding its metabolic fate is paramount to predicting the biotransformation of its derivatives. The primary metabolic pathways for methocarbamol are Phase I oxidation followed by Phase II conjugation.[2][3]

-

Phase I Metabolism: This phase involves the modification of the parent drug structure. For methocarbamol, the key reactions are O-demethylation of the methoxy group and hydroxylation of the aromatic ring.[1][2][4] These reactions are primarily catalyzed by Cytochrome P450 (CYP450) enzymes located in the liver.[5][6]

-

Phase II Metabolism: The metabolites formed during Phase I, as well as the parent drug, can then undergo conjugation reactions. This involves the addition of endogenous molecules to increase water solubility and facilitate excretion. For methocarbamol and its metabolites, this primarily involves glucuronidation and sulfation.[1][7]

A critical characteristic of methocarbamol's metabolism is the stability of its carbamate ester bond; it is not readily hydrolyzed in vivo.[8] This insight forms the foundation of our predictive metabolism for "this compound."

Predicted Metabolic Pathways for this compound

Given the structural similarity to methocarbamol and the known stability of the carbamate moiety, we can postulate the primary metabolic pathways for "this compound." The removal of one carbamoyl group and the retention of the other suggests that the core metabolic routes will mirror those of the parent compound, focusing on the methoxy group and the aromatic ring.

The predicted biotransformations are:

-

O-Demethylation: The methoxy group is a prime target for CYP450-mediated O-demethylation, resulting in an alcohol.

-

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation at various positions, a common metabolic pathway for aromatic compounds.

-

Conjugation: The newly formed hydroxyl groups from O-demethylation and aromatic hydroxylation, as well as the existing hydroxyl group on the propanediol backbone, are susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

These predicted pathways are visualized in the diagram below.

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Design: In-Vitro Metabolism Studies

To empirically determine the metabolic fate of "this compound," a series of in-vitro experiments using human liver microsomes (HLM) are proposed. HLM are a subcellular fraction of the liver that are rich in CYP450 and UGT enzymes, making them an ideal system for studying Phase I and Phase II metabolism.[9][10][11]

Metabolic Stability Assay

The initial step is to assess the compound's susceptibility to metabolism. This assay measures the rate of disappearance of the parent compound over time when incubated with HLM.[12][13]

Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) of "this compound" in HLM.

Experimental Protocol:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

In a microcentrifuge tube on ice, combine pooled human liver microsomes (final concentration 0.5 mg/mL), and 100 mM phosphate buffer (pH 7.4).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

-

Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12] A negative control without the NADPH-regenerating system should be included.

-

Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[15][16][17]

Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as 0.693/k, and intrinsic clearance is calculated based on the half-life and microsomal protein concentration.

Expected Data Summary:

| Parameter | Value |

| Half-life (t1/2, min) | Calculated |

| Intrinsic Clearance (Clint, µL/min/mg) | Calculated |

Metabolite Identification

This study aims to identify the structures of the metabolites formed.[13][18]

Objective: To identify the major Phase I and Phase II metabolites of "this compound."

Experimental Protocol:

The experimental setup is similar to the metabolic stability assay, but with a higher concentration of the test compound and a single, longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.

-

Incubation: Incubate the test compound (e.g., 10 µM) with HLM (0.5 mg/mL) in the presence of the NADPH-regenerating system at 37°C for 60 minutes.

-

Phase II Cofactors: For identification of Phase II metabolites, the incubation mixture should be supplemented with UDPGA (for glucuronidation) and PAPS (for sulfation).

-

Reaction Termination and Sample Processing: The reaction is stopped with a cold organic solvent, and the sample is processed as described previously.

-

Analytical Method: The supernatant is analyzed by high-resolution LC-MS/MS. Metabolites are identified by comparing the mass-to-charge ratio (m/z) of the parent compound with those of potential metabolites and by analyzing their fragmentation patterns.

Data Analysis: The mass spectrometry data is analyzed to detect peaks corresponding to the predicted metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation).

Experimental Workflow Visualization:

Caption: General workflow for in-vitro metabolism studies using human liver microsomes.

Conclusion and Future Directions

This guide outlines a predictive and experimental framework for elucidating the in-vitro metabolism of "this compound." By leveraging the known metabolic pathways of methocarbamol, we can anticipate O-demethylation and aromatic hydroxylation as the primary Phase I reactions, followed by conjugation. The detailed protocols for metabolic stability and metabolite identification using human liver microsomes provide a robust methodology for empirical validation.

The results from these studies will be crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions. Future work could involve reaction phenotyping to identify the specific CYP450 enzymes responsible for its metabolism and comparative studies across different species to support preclinical model selection.

References

-

PubChem. (n.d.). Methocarbamol. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, Y. A., & Airport, K. A. (2024). Methocarbamol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Drugs.com. (2023). Methocarbamol: Package Insert / Prescribing Information. Retrieved from [Link]

-

Wikipedia. (2024). Methocarbamol. Retrieved from [Link]

-

Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023). YouTube. Retrieved from [Link]

-

Lin, J. H. (2002). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology Letters, 128(1-3), 1-13. Retrieved from [Link]

-

Ou-Yang, H., et al. (2012). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 13(10), 1330-1349. Retrieved from [Link]

-

protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Gajula, S. N. R., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology. Humana, New York, NY. Retrieved from [Link]

-

Acute Porphyria Drugs. (n.d.). M03BA03 - Methocarbamol. Retrieved from [Link]

-

BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101340. Retrieved from [Link]

-

Bruce, R. B., et al. (1975). Metabolism of methocarbamol (robaxin) in the isolated perfused rat liver and identification of glucuronides. Xenobiotica, 5(3), 145-153. Retrieved from [Link]

-

Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Methods in Molecular Biology. Humana Press. Retrieved from [Link]

-

ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

-

cmu.edu.jm. (2023). 7+ Facts: Does Robaxin Show Up On A Drug Test?. Retrieved from [Link]

-

El-Kimary, E. R., et al. (2023). Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation. Scientific Reports, 13(1), 8031. Retrieved from [Link]

-

Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 10(2), 101-111. Retrieved from [Link]

-

Kumar, A., et al. (2018). Method Development, Validation and Degradation Studies of Methocarbamol from Methocarbamol Injection. International Journal of Pharmaceutical Sciences Review and Research, 50(2), 114-120. Retrieved from [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

-

El-Gindy, A., et al. (2014). Two Spectrophotometric Methods for Simultaneous Determination of Methocarbamol and Aspirin in their Combined Dosage Form. Analytical Methods. Retrieved from [Link]

-

Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1935. Retrieved from [Link]

-

OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]

-

Wang, Z., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808. Retrieved from [Link]

-

Obach, R., et al. (1988). Pharmacokinetics and bioavailability of methocarbamol in rats. Biopharmaceutics & Drug Disposition, 9(5), 501-511. Retrieved from [Link]

-

Ugrinska, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(8), 839-851. Retrieved from [Link]

Sources

- 1. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. youtube.com [youtube.com]

- 5. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openanesthesia.org [openanesthesia.org]

- 7. Metabolism of methocarbamol (robaxin) in the isolated perfused rat liver and identification of glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methocarbamol - Wikipedia [en.wikipedia.org]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. bioivt.com [bioivt.com]

- 14. oyc.co.jp [oyc.co.jp]

- 15. 7+ Facts: Does Robaxin Show Up On A Drug Test? [jitsi.cmu.edu.jm]

- 16. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Descarbamoyl-2-carbamoyl Methocarbamol

Introduction: Contextualizing a Novel Carbamate Derivative

Methocarbamol, a carbamate derivative of guaifenesin, has been a long-standing therapeutic option for the management of acute musculoskeletal pain.[1][2] Its clinical utility is attributed to its properties as a centrally acting skeletal muscle relaxant.[3][4] The precise molecular mechanism of methocarbamol remains to be fully elucidated, though it is widely accepted that its effects are mediated through general depression of the central nervous system (CNS).[1][4] It is understood to act primarily on the spinal cord by inhibiting polysynaptic reflexes, which in turn reduces muscle spasms and alleviates associated pain.[4][5] Importantly, methocarbamol does not exert its effects directly on the contractile machinery of skeletal muscle, the motor end plate, or the peripheral nerve fiber.[1][3]

Methocarbamol undergoes extensive metabolism in the liver, primarily through dealkylation and hydroxylation, followed by conjugation.[6][7] This metabolic pathway gives rise to several derivatives, one of which is the subject of this guide: 1-Descarbamoyl-2-carbamoyl Methocarbamol. The existence of this compound as a pure standard for molecular biology testing suggests its relevance in the metabolic cascade of the parent drug.[8] However, a thorough review of the scientific literature reveals a significant gap in our understanding of the specific pharmacological activity and mechanism of action of this particular metabolite.

This technical guide, therefore, serves a dual purpose. Firstly, it will provide a comprehensive overview of the established, albeit incomplete, mechanism of action of the parent compound, Methocarbamol. Secondly, and more critically, it will propose a structured, multi-faceted research framework to systematically investigate the putative mechanism of action of this compound. This proposed investigatory workflow is grounded in established methodologies for the characterization of centrally acting muscle relaxants.

Part 1: The Established (and Unestablished) Mechanism of Methocarbamol

The primary mode of action of Methocarbamol is believed to be its depressant effect on the central nervous system.[4] This effect is not generalized but appears to have a degree of selectivity for spinal polysynaptic reflexes.[5] These reflexes are complex neural circuits within the spinal cord involving one or more interneurons that are crucial for motor coordination and the modulation of muscle tone.[9] By dampening the transmission of nerve impulses within these pathways, Methocarbamol leads to a reduction in skeletal muscle hyper-reactivity and spasms.[4]

It is hypothesized that the sedative properties of Methocarbamol may contribute significantly to its muscle relaxant effects.[1] However, the exact molecular targets within the CNS remain unidentified. Unlike benzodiazepines, which potentiate the effects of the inhibitory neurotransmitter GABA at the GABA-A receptor, the interaction of Methocarbamol with specific neurotransmitter systems is not well-defined.

Pharmacokinetics of Methocarbamol

A summary of the pharmacokinetic parameters of Methocarbamol is presented in the table below:

| Parameter | Value | Source |

| Absorption | Rapid and complete after oral administration | [5] |

| Onset of Action | Approximately 30 minutes | [2] |

| Plasma Protein Binding | 46% to 50% | [1][7] |

| Metabolism | Hepatic, via dealkylation and hydroxylation | [1][7] |

| Elimination Half-Life | 1 to 2 hours | [1][7] |

| Excretion | Primarily in the urine as metabolites | [1][7] |

Part 2: A Proposed Investigatory Framework for this compound

Given the dearth of information on this compound, a systematic and multi-pronged approach is required to elucidate its mechanism of action. The following sections outline a series of proposed experimental workflows, from in vitro characterization to in vivo efficacy studies.

Phase 1: In Vitro Characterization

The initial phase of investigation should focus on determining the direct effects of the compound on relevant cellular and molecular targets.

1. Receptor Binding Assays:

-

Objective: To screen for potential interactions with known neurotransmitter receptors implicated in central nervous system function and muscle relaxation.

-

Protocol:

-

Prepare membrane fractions from rodent brain and spinal cord tissue.

-

Conduct competitive binding assays using radiolabeled ligands for a panel of receptors, including but not limited to:

-

GABA-A and GABA-B receptors

-

Glycine receptors

-

Serotonin (5-HT) receptor subtypes

-

Dopamine receptor subtypes

-

Adrenergic receptor subtypes

-

Glutamate receptor subtypes (NMDA, AMPA)

-

-

Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

2. In Vitro Muscle Contractility Assays:

-

Objective: To confirm or refute a direct effect on skeletal muscle tissue.[10][11]

-

Protocol:

-

Isolate a suitable skeletal muscle preparation from a rodent model (e.g., soleus or extensor digitorum longus muscle).

-

Mount the muscle in an organ bath containing physiological saline solution and provide electrical stimulation to induce contractions.[11]

-

Record isometric or isotonic contractions in the presence of varying concentrations of this compound.

-

Analyze the force and frequency of contractions to determine if the compound has any direct muscle relaxant properties.

-

Caption: Hypothesized central mechanism of action.

Phase 3: In Vivo Animal Models

The final phase of the preclinical investigation involves assessing the efficacy and behavioral effects of the compound in living organisms.

1. Rota-Rod Test:

-

Objective: To evaluate motor coordination and potential muscle relaxant effects. [12]* Protocol:

-

Administer this compound to rodents at various doses.

-

Place the animals on a rotating rod and measure the latency to fall.

-

A dose-dependent decrease in the time spent on the rod suggests motor impairment or muscle relaxation.

-

2. Grip Strength Test:

-

Objective: To quantify muscle strength. [13]* Protocol:

-

Following compound administration, allow the animal to grasp a wire mesh connected to a force gauge.

-

Gently pull the animal away from the gauge and record the maximal force exerted.

-

A reduction in grip strength is indicative of muscle weakness or relaxation.

-

3. Chimney Test:

-

Objective: To assess tranquilizing and muscle relaxant activity by observing the animal's ability to perform a coordinated climbing task. [14][15]* Protocol:

-

Place a mouse in a vertical glass cylinder with its head pointing downwards.

-

Record the time taken for the mouse to climb backwards and exit the tube.

-

An increase in the time taken to perform this task suggests a deficit in motor coordination, which can be attributed to muscle relaxation.

-

Conclusion and Future Directions

The elucidation of the mechanism of action for this compound requires a systematic and hypothesis-driven approach. While the pharmacology of its parent compound, Methocarbamol, provides a valuable starting point, it is imperative to characterize this metabolite as a distinct chemical entity. The proposed investigatory framework, integrating in vitro, electrophysiological, and in vivo methodologies, provides a robust pathway to define its molecular targets, its effects on neuronal circuitry, and its potential as a clinically relevant muscle relaxant. The insights gained from such studies will not only fill a significant knowledge gap but also have the potential to inform the development of novel therapeutics for musculoskeletal disorders.

References

- Pharmacology of Methocarbamol (Robaxin) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025).

-

Methocarbamol - Wikipedia. (n.d.). Retrieved from [Link]

-

Methocarbamol: Package Insert / Prescribing Information - Drugs.com. (2025). Retrieved from [Link]

-

What is the mechanism of Methocarbamol? - Patsnap Synapse. (2024). Retrieved from [Link]

- S. S. Shastri, et al. (2013). Predictive value of muscle relaxant models in rats and cats. Journal of Pharmacology and Experimental Therapeutics.

-

How Does Methocarbamol Work? All About Its Mechanism of Action - GoodRx. (2024). Retrieved from [Link]

- S. S. S. Al-Saba, et al. (2024). Methocarbamol. In StatPearls.

-

Methocarbamol | C11H15NO5 | CID 4107 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Methocarbamo | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

-

Robaxin (Methocarbamol): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved from [Link]

- M. A. Khan, et al. (2021). Potential benefits of gallic acid as skeletal muscle relaxant in animal experimental models. Saudi Journal of Biological Sciences.

- S. M. B. Asdaq, et al. (2021). Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models.

-

Guaifenesin Cyclic Carbamate - Manasa Life Sciences. (n.d.). Retrieved from [Link]

-

Guaifenesin Carbamate - Manasa Life Sciences. (n.d.). Retrieved from [Link]

- M. Sengupta & M. W. Bagnall. (2023). Spinal cords: Symphonies of interneurons across species. Frontiers in Neural Circuits.

- V. Naidu & V. Rani. (2022). A study to evaluate the skeletal muscle relaxant property of Pregabalin and Gabapentin in albino rats. International Journal of Basic & Clinical Pharmacology.

- S. M. B. Asdaq, et al. (2021). Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models.

- J. A. Call & D. A. Lowe. (2016). In Vitro Assays to Determine Skeletal Muscle Physiologic Function. Methods in Molecular Biology.

- M. W. Bagnall & J. R. Fetcho. (2022). Spinal Interneurons: Diversity and Connectivity in Motor Control. Annual Review of Neuroscience.

- M. Vila, et al. (2020). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery.

- K. Quinlan. (2023). PHYSIOLOGY SHORTS: Spinal inhibitory interneurons and neurodegenerative disorder. The Physiological Society.

-

Pharmacology of Guaifenesin (Glyceryl Guaiacolate) ; Mechanism of action, Pharmacokinetics, Uses, - YouTube. (2025). Retrieved from [Link]

- H. Zhang, et al. (2010). Electrophysiological Properties of Motor Neurons in a Mouse Model of Severe Spinal Muscular Atrophy: In Vitro versus In Vivo Development. PLOS ONE.

-

Spinal interneuron - Wikipedia. (n.d.). Retrieved from [Link]

-

guaifenesin | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

- J. A. Call & D. A. Lowe. (2016). In Vitro Assays to Determine Skeletal Muscle Physiologic Function.

- S. S. Albrecht, et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections.

- V. Prakash. (n.d.). Muscle relaxants by ved prakash | PPTX. Slideshare.

- A. Kumar, et al. (2021). Skeletal muscle relaxant activity of different formulation of span 60 niosomes. GSC Biological and Pharmaceutical Sciences.

-

Carbamoyl & HSN Code 38229090 Exports from World - Volza. (n.d.). Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methocarbamol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Methocarbamol? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Robaxin (Methocarbamol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. volza.com [volza.com]

- 9. Spinal interneuron - Wikipedia [en.wikipedia.org]

- 10. In Vitro Assays to Determine Skeletal Muscle Physiologic Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.isciii.es [scielo.isciii.es]

- 13. ijbcp.com [ijbcp.com]

- 14. Potential benefits of gallic acid as skeletal muscle relaxant in animal experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

Spectroscopic data (NMR, MS, IR) of "1-Descarbamoyl-2-carbamoyl Methocarbamol"

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Descarbamoyl-2-carbamoyl Methocarbamol

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a significant positional isomer of the skeletal muscle relaxant, Methocarbamol. Intended for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic signatures that define this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Significance of Isomeric Differentiation

Methocarbamol, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate, is a widely used therapeutic agent.[1] During its synthesis, process-related impurities and isomers can arise, one of which is this compound.[2][3] This isomer, also known as Methocarbamol β-Isomer, shares the same molecular formula (C₁₁H₁₅NO₅) and molecular weight (241.24 g/mol ) as the parent drug but differs in the location of the carbamate functional group on the propanediol backbone.[4][5][6]

Accurate structural elucidation and differentiation from the active pharmaceutical ingredient (API) are critical for ensuring drug purity, safety, and efficacy. This guide outlines the core spectroscopic techniques required to unambiguously identify and characterize this specific isomer.

Part 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a molecule, providing direct evidence for its elemental composition and structural motifs.

High-Resolution Mass Spectrometry (HRMS) Data

Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in negative ion mode reveals a molecular ion that confirms the compound's identity. Experimental data shows a deprotonated molecule [M-H]⁻ at an m/z of 240.92, which is consistent with the molecular formula C₁₁H₁₅NO₅.[3] This finding is crucial as it verifies the mass of the isomer is identical to that of Methocarbamol.[3]

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Suitable for molecules with acidic protons (like the hydroxyl group). |

| [M-H]⁻ (m/z) | 240.92 | Confirms the molecular weight of 241.24 g/mol .[3] |

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of this compound. The choice of a protein precipitation extraction method is effective for cleaning up plasma samples for bioanalytical studies.[7]

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard.

- Vortex for 1 minute to ensure thorough mixing and protein precipitation.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for injection.

2. Chromatographic Separation:

- HPLC System: Agilent 1200 Series or equivalent.

- Column: C18, 50 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

- Flow Rate: 0.8 mL/min.

- Injection Volume: 10 µL.

- Column Temperature: 40°C.

3. Mass Spectrometric Detection:

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI), negative mode.

- Scan Type: Full scan to confirm molecular ion, followed by product ion scan for fragmentation analysis.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150°C.[8]

LC-MS/MS Workflow Diagram

Caption: Workflow for LC-MS/MS analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The key to differentiating the Methocarbamol isomers lies in the distinct chemical environments of the protons on the propanediol backbone.

¹H NMR Spectral Data

The ¹H NMR spectrum is definitive for distinguishing between Methocarbamol and its β-isomer. The primary difference is the chemical shift of the protons attached to the carbon bearing the primary alcohol versus the carbamate group. In the β-isomer, the carbamate is on the C2 carbon, leading to a downfield shift for the C2 proton compared to Methocarbamol, where the C2 proton is attached to a carbon with a secondary alcohol. Conversely, the protons on C1 (CH₂OH) in the β-isomer are shifted upfield compared to the C1 protons (CH₂OCONH₂) in Methocarbamol.[2]

| Proton Assignment (β-Isomer) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (4H) | 6.8 - 7.2 | Multiplet | - |

| -OCH₃ (3H) | 3.85 | Singlet | - |

| C2-H (1H) | ~5.0 | Multiplet | ~5 |

| C3-H ₂ (2H) | ~4.2 | Doublet of doublets | ~5, 10 |

| C1-H ₂ (2H) | 3.62 | Doublet | ~5 |

| -NH ₂ (2H) | ~4.8 | Broad Singlet | - |

| -OH (1H) | ~2.5 | Broad Singlet | - |

Note: Predicted values are based on standard chemical shift principles and comparison with known Methocarbamol spectra. The value for C1-H₂ is experimentally supported.[2]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will also show predictable differences between the isomers. The carbon attached to the carbamate group (C2 in the isomer) will be shifted downfield relative to the carbon bearing the secondary alcohol in Methocarbamol.

| Carbon Assignment (β-Isomer) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~158 |

| Aromatic C-O | ~149 |

| Aromatic C-OCH₃ | ~147 |

| Aromatic C-H (4C) | 112 - 122 |

| C 2-OCONH₂ | ~78 |

| C 3-OAr | ~70 |

| C 1-OH | ~63 |

| -OC H₃ | ~56 |

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- Spectrometer: 400 MHz (or higher) NMR spectrometer.

- Probe: Standard broadband probe, tuned to the respective frequencies for ¹H and ¹³C.

- Temperature: 298 K.

3. ¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: 16 ppm.

- Acquisition Time: ~2.5 seconds.

- Relaxation Delay: 2 seconds.

- Number of Scans: 16.

4. ¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

- Spectral Width: 240 ppm.

- Acquisition Time: ~1 second.

- Relaxation Delay: 2 seconds.

- Number of Scans: 1024 or more, depending on sample concentration.

NMR Data Acquisition Workflow

Caption: General workflow for NMR analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Both Methocarbamol and its isomer will exhibit similar key absorbances due to the presence of hydroxyl (-OH), carbamate (C=O, N-H), and ether (C-O) functionalities.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be very similar to that of Methocarbamol.[1][8] The key is to observe the characteristic bands for all expected functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3400 - 3300 | Strong, Broad | Alcohol |

| N-H Stretch | 3350 - 3150 | Medium (Doublet) | Carbamate |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Ar-H |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | C-H |

| C=O Stretch | ~1700 | Strong | Carbamate (Carbonyl) |

| C=C Stretch | 1600 - 1450 | Medium | Aromatic Ring |

| C-O Stretch | 1250 - 1050 | Strong | Ether & Alcohol |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

1. Sample Preparation:

- Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet-forming die.

- Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

- Perform a background subtraction to obtain the final absorbance spectrum.

FTIR Analysis Workflow

Sources

- 1. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [lgcstandards.com]

- 5. Methocarbamol [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methocarbamol(532-03-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-Descarbamoyl-2-carbamoyl Methocarbamol: Chemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Descarbamoyl-2-carbamoyl Methocarbamol, a significant process-related impurity and degradation product of the skeletal muscle relaxant, Methocarbamol. This document delves into its nomenclature, structural elucidation, physicochemical characteristics, and stability profile. Furthermore, it details the synthetic pathways leading to its formation, methods for its analytical determination, and discusses its toxicological implications. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals in drug development and quality control, offering insights into the characterization and management of this critical impurity.

Introduction and Nomenclature

This compound, also known as the β-isomer of Methocarbamol, is a key process-related impurity that can arise during the synthesis of Methocarbamol from guaifenesin.[1][2] Its presence in the final drug product is a critical quality attribute that requires careful monitoring and control to ensure the safety and efficacy of Methocarbamol formulations. This impurity can also be formed through the degradation of Methocarbamol, particularly under alkaline conditions.[3][4]

Systematic IUPAC Name: [1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate[5][6]

Common Synonyms:

-

Methocarbamol Impurity 1

-

Methocarbamol B-Isomer[5]

-

3-(2-Methoxyphenoxy)-1,2-propanediol 2-Carbamate[7]

-

Carbamic acid, 1-(hydroxymethyl)-2-(o-methoxyphenoxy)ethyl ester[5]

CAS Number: 10488-39-8[5]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is isomeric to the active pharmaceutical ingredient (API) Methocarbamol, differing in the position of the carbamate group on the propanediol backbone.

Structural Elucidation